tert-Butyl 4-nitro-1H-indazole-1-carboxylate
Overview
Description
tert-Butyl 4-nitro-1H-indazole-1-carboxylate: is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic aromatic compounds that have gained significant attention due to their diverse biological activities and applications in medicinal chemistry. The tert-butyl group and nitro substituent on the indazole ring enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses.
Mechanism of Action
Target of Action
Indazole derivatives are known to interact with a variety of biological targets. They are important types of molecules and natural products and play a main role in cell biology .
Mode of Action
The specific mode of action can vary greatly depending on the specific indazole derivative and its target. Generally, these compounds can interact with their targets to modulate their activity, leading to various downstream effects .
Biochemical Pathways
Indazole derivatives can affect a variety of biochemical pathways, again depending on the specific compound and its target. These can include pathways involved in cell growth, inflammation, neurotransmission, and more .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of indazole derivatives can vary widely and are influenced by factors such as the compound’s chemical structure and the route of administration .
Result of Action
The molecular and cellular effects of indazole derivatives can include changes in cell growth, inflammation, neurotransmission, and other processes, depending on the specific compound and its target .
Action Environment
The action, efficacy, and stability of indazole derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules .
Biochemical Analysis
Biochemical Properties
tert-Butyl 4-nitro-1H-indazole-1-carboxylate: plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses and inflammatory pathways. The compound’s nitro group is particularly reactive, allowing it to participate in redox reactions and potentially inhibit or activate specific enzymes . For instance, it may interact with cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes .
Cellular Effects
The effects of This compound on various cell types and cellular processes are significant. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the NF-κB signaling pathway, which plays a critical role in regulating immune responses and inflammation . Additionally, it can alter the expression of genes involved in apoptosis and cell proliferation, thereby impacting cellular growth and survival .
Molecular Mechanism
At the molecular level, This compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. The compound’s nitro group can undergo reduction, forming reactive intermediates that interact with cellular targets . This interaction can result in the inhibition of key enzymes involved in metabolic pathways, such as those related to oxidative phosphorylation and glycolysis . Furthermore, the compound can induce changes in gene expression by modulating transcription factors and epigenetic regulators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to the formation of byproducts that may have different biological activities . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular metabolism and function .
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant properties . At higher doses, it can induce toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s impact on biological systems changes significantly beyond a certain dosage .
Metabolic Pathways
This compound: is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound undergoes biotransformation through phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can alter the compound’s activity and toxicity, influencing its overall biological effects . The interaction with metabolic enzymes, such as cytochrome P450s, plays a crucial role in determining the compound’s pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of This compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cellular membranes, accumulating in specific tissues and cellular compartments . Its distribution is influenced by factors such as lipophilicity, molecular size, and the presence of functional groups that interact with transport proteins . The compound’s localization within cells can affect its biological activity and potential therapeutic applications .
Subcellular Localization
This compound: exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the mitochondria, where it may affect mitochondrial function and energy metabolism . The subcellular distribution of the compound is crucial for understanding its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-nitro-1H-indazole-1-carboxylate typically involves the following steps:
Nitration of Indazole: The starting material, indazole, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.
Carboxylation: The nitrated indazole is then subjected to carboxylation using carbon dioxide in the presence of a base, such as sodium hydroxide, to form the carboxylate group at the 1-position.
tert-Butyl Protection: The final step involves the protection of the carboxyl group with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to yield this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-nitro-1H-indazole-1-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO).
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Reduction: 4-amino-1H-indazole-1-carboxylate.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Hydrolysis: 4-nitro-1H-indazole-1-carboxylic acid.
Scientific Research Applications
tert-Butyl 4-nitro-1H-indazole-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmacologically active compounds, including anti-inflammatory and anticancer agents.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active indazole derivatives.
Material Science: It is employed in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
4-nitro-1H-indazole-1-carboxylate: Lacks the tert-butyl group, making it less stable.
tert-Butyl 1H-indazole-1-carboxylate: Lacks the nitro group, resulting in different reactivity and biological activity.
4-amino-1H-indazole-1-carboxylate: Formed by the reduction of tert-Butyl 4-nitro-1H-indazole-1-carboxylate, with distinct biological properties.
Uniqueness
This compound is unique due to the presence of both the tert-butyl and nitro groups, which confer enhanced stability and reactivity. This makes it a versatile intermediate for the synthesis of a wide range of biologically active compounds and advanced materials.
Properties
IUPAC Name |
tert-butyl 4-nitroindazole-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4/c1-12(2,3)19-11(16)14-9-5-4-6-10(15(17)18)8(9)7-13-14/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXEBQBAOQGKRMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=N1)C(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10731313 | |
Record name | tert-Butyl 4-nitro-1H-indazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10731313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
801315-75-3 | |
Record name | 1H-Indazole-1-carboxylic acid, 4-nitro-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=801315-75-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 4-nitro-1H-indazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10731313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 4-nitro-1H-indazole-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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